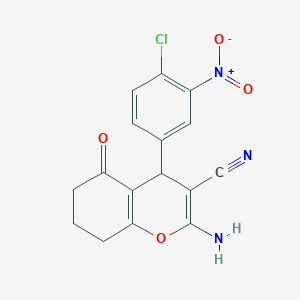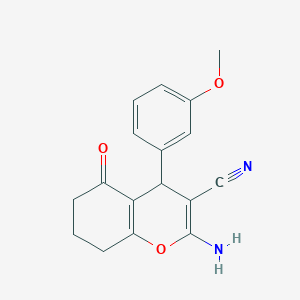![molecular formula C26H17Cl2N5O2S B393592 2,4-dichloro-N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B393592.png)
2,4-dichloro-N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The key steps include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions involving the formation of a furfural intermediate, followed by cyclization.
Coupling Reactions: The triazole and furan intermediates are then coupled with a benzohydrazide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide: Unique due to its specific combination of triazole, furan, and benzohydrazide moieties.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 4,5-diphenyl-1,2,4-triazole derivatives.
Furan Derivatives: Compounds with furan rings and various substituents, such as furfural derivatives.
Eigenschaften
Molekularformel |
C26H17Cl2N5O2S |
|---|---|
Molekulargewicht |
534.4g/mol |
IUPAC-Name |
2,4-dichloro-N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H17Cl2N5O2S/c27-18-11-13-21(22(28)15-18)25(34)31-29-16-20-12-14-23(35-20)36-26-32-30-24(17-7-3-1-4-8-17)33(26)19-9-5-2-6-10-19/h1-16H,(H,31,34)/b29-16+ |
InChI-Schlüssel |
ZWFJIWOKGMKLEV-MUFRIFMGSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393510.png)
![Ethyl 3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393511.png)

![Ethyl 3-amino-4-(4-chlorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393513.png)
![N-(1,3-benzothiazol-2-yl)-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B393514.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B393518.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-thienyl)-4H-pyran-3-carboxylate](/img/structure/B393520.png)
![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B393521.png)

![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B393524.png)
![2-[(4-Tert-butylbenzyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B393526.png)
![(2Z)-5-amino-7-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B393528.png)
![2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE](/img/structure/B393530.png)
![(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE](/img/structure/B393531.png)
